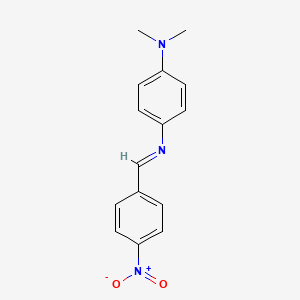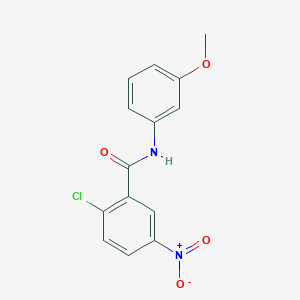![molecular formula C16H15Cl2N3O3 B5701643 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a synthetic compound that was first synthesized in the 1990s and has since been the subject of numerous studies due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has been shown to increase the activity of the enzyme phospholipase A2, which is involved in the production of certain signaling molecules in the brain.
Biochemical and Physiological Effects:
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been shown to reduce the production of certain inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is relatively stable. However, there are also limitations to its use in lab experiments, including the complexity of its synthesis and the need for specialized equipment and expertise.
将来の方向性
There are a number of potential future directions for research on 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid. One area of interest is the use of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, there is interest in further elucidating the mechanism of action of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid and identifying other potential therapeutic targets.
合成法
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid is complex and requires specialized equipment and expertise.
科学的研究の応用
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory properties, and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-13-5-3-11(8-14(13)18)4-6-15(22)20-12-9-19-21(10-12)7-1-2-16(23)24/h3-6,8-10H,1-2,7H2,(H,20,22)(H,23,24)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPWOZQSSZTHU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)
![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)